molecular formula C9H13NO3 B14311171 Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate CAS No. 112084-55-6

Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14311171
CAS No.: 112084-55-6
M. Wt: 183.20 g/mol
InChI Key: KKWUKPDHKBBDIY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyethyl group at the 4-position of the pyrrole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-oxo-4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate with suitable reagents under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to a basic environment to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ethyl 4-(2-oxoethyl)-1H-pyrrole-2-carboxylate.

    Reduction: Formation of ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-hydroxyethyl)indolin-2-one: A compound with a similar hydroxyethyl group but a different core structure.

    2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and is used in polymer chemistry.

Uniqueness

Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

112084-55-6

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(12)8-5-7(3-4-11)6-10-8/h5-6,10-11H,2-4H2,1H3

InChI Key

KKWUKPDHKBBDIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CCO

Origin of Product

United States

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